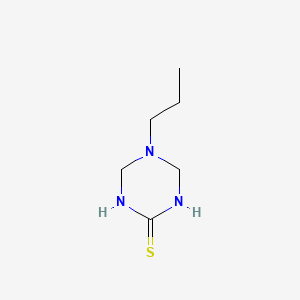

5-propyl-1,3,5-triazinane-2-thione

Übersicht

Beschreibung

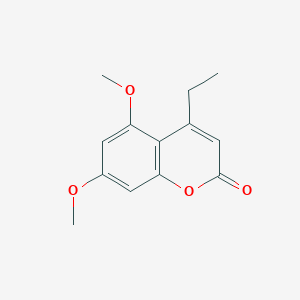

"5-propyl-1,3,5-triazinane-2-thione" is a chemical compound belonging to the class of 1,3,5-triazinanes, which are cyclic compounds containing a six-membered ring with three nitrogen atoms and three carbon atoms at alternating positions. The specific compound of interest features a propyl group and a thione moiety, suggesting its participation in various chemical reactions and its potential utility in material science, chemistry, and possibly pharmacology, excluding any direct drug use or dosage implications.

Synthesis Analysis

The synthesis of 1,3,5-triazinane derivatives often involves condensation reactions. A study by Zhang et al. (2012) describes a facile synthesis approach for 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones via the condensation of aromatic amines with thiourea and formaldehyde, suggesting a potentially similar synthetic route for the compound (Zhang, Wang, & Zhang, 2012).

Molecular Structure Analysis

Molecular structure analyses of 1,3,5-triazinane derivatives have been conducted through methods such as X-ray crystallography and spectroscopy. For example, Giumanini et al. (1994) obtained high yields of 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones via uncatalysed reactions, with X-ray crystallographic data obtained for derivatives, providing insights into their molecular structure (Giumanini et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-triazinane derivatives includes aminomethylation and cycloaddition reactions, highlighting the compound's versatility in synthesis. Chen et al. (2020) discuss the extensive applications of 1,3,5-triazinanes for constructing various nitrogen-containing compounds through aminomethylation and cycloaddition reactions, indicating the potential reactivity of the compound (Chen, Liang, & Xiao, 2020).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of 1,3,5-triazinane derivatives can vary widely depending on the substituents attached to the core structure. These properties are essential for determining the compound's applicability in different chemical contexts. However, specific data on "5-propyl-1,3,5-triazinane-2-thione" were not directly available in the searched literature.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for understanding the behavior of 1,3,5-triazinane derivatives in chemical reactions and potential applications. For instance, the reactivity of these compounds with isothiocyanates and their subsequent transformation into various substituted derivatives as discussed by Saeed et al. (2010), provides a glimpse into their chemical versatility (Saeed, Rashid, Jones, & Yunas, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : A study describes a facile synthesis method for 5-aryl-1-[(arylamino)methyl]-1,3,5-triazinane-2-thiones, highlighting an efficient route to prepare these compounds (Zhang, Wang, & Zhang, 2012).

Chemical Reactions and Derivatives : Research on the synthesis of 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones using Cu- and Sm-containing catalysts demonstrates efficient procedures for producing these compounds (Khairullina, Geniyatova, Ibragimov, & Dzhemilev, 2013).

Antimicrobial Activity : A series of 6-imino-1-aryl-4-(arylimino)-1,3,5-triazinane-2-thione derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains, demonstrating promising results (Babu, Srinivasu, Saha, & Reddy, 2019).

Molecular Structures and Interactions : The molecular structure of 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione and similar compounds was studied, revealing insights into hydrogen-bonded chains and rings (Zhang, Xian, Li, & Zhang, 2008).

Synthesis and Anti-inflammatory Activity : Research involving the synthesis of new triazinane-2-thiones and their evaluation for anti-inflammatory activity and molecular docking studies was conducted, indicating their potential medicinal applications (Kotte, Gullapelli, Gavaji, Merugu, Maroju, & Patwari, 2020).

Catalysis in Chemical Reactions : Another study focused on the catalytic cycloaminomethylation of ureas and thioureas with N,N-bis(methoxymethyl)alkanamines, showcasing the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones among other compounds (Khairullina, Geniyatova, Meshcheryakova, Khalilov, Ibragimov, & Dzhemilev, 2015).

Corrosion Inhibition in Industry : The application of 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane as a corrosion inhibitor for the oil and gas industry was explored, showing high efficiency in preventing steel corrosion (Onyeachu, Chauhan, Quraishi, & Obot, 2020).

Eigenschaften

IUPAC Name |

5-propyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c1-2-3-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMAATPRQRTZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CNC(=S)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propyl-1,3,5-triazinane-2-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)

![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)

![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)

![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)